molecular formula C15H14N2O7 B14011054 Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate CAS No. 82635-52-7

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate

Cat. No.: B14011054
CAS No.: 82635-52-7
M. Wt: 334.28 g/mol
InChI Key: ZUJVYOLKIXJLIL-UHFFFAOYSA-N
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Description

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group and a benzoyl group that is further substituted with methoxy and nitro groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate typically involves the condensation of a pyrrole derivative with a benzoyl chloride derivative. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with methyl pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but lacks the pyrrole ring.

    Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: Similar pyrrole ring structure but with different substituents.

    Methyl 1-(4,5-dimethoxy-2-aminobenzoyl)pyrrole-2-carboxylate: Reduction product of the nitro compound.

Uniqueness

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate is unique due to the presence of both the nitrobenzoyl and pyrrole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

82635-52-7

Molecular Formula

C15H14N2O7

Molecular Weight

334.28 g/mol

IUPAC Name

methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate

InChI

InChI=1S/C15H14N2O7/c1-22-12-7-9(11(17(20)21)8-13(12)23-2)14(18)16-6-4-5-10(16)15(19)24-3/h4-8H,1-3H3

InChI Key

ZUJVYOLKIXJLIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2C=CC=C2C(=O)OC)[N+](=O)[O-])OC

Origin of Product

United States

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